molecular formula C9H9ClFN B11909162 5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11909162
M. Wt: 185.62 g/mol
InChI Key: DDJFAJYGEOBOSM-UHFFFAOYSA-N
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Description

5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 4th position on the indene ring, along with an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials such as organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,3-dihydro-1H-inden-1-amine
  • 4-fluoro-2,3-dihydro-1H-inden-1-amine
  • 5-chloro-4-fluoro-1H-indene

Uniqueness

5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both chlorine and fluorine atoms on the indene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel pharmaceuticals and materials with specific properties .

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9ClFN/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2

InChI Key

DDJFAJYGEOBOSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2F)Cl

Origin of Product

United States

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